molecular formula C19H13BrN2S B2743957 (Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476670-28-7

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2743957
CAS No.: 476670-28-7
M. Wt: 381.29
InChI Key: VDQIAFVFOKBSMV-SXGWCWSVSA-N
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Description

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic chemical reagent featuring a thiazole core linked to an acrylonitrile moiety. This structure is of significant interest in medicinal chemistry research due to the established bioactivity of its constituent parts. The thiazole ring is a privileged scaffold in drug discovery, found in a number of biologically active compounds and approved drugs . Acrylonitrile derivatives, particularly those conjugated with heteroaromatic systems like thiazoles, have been extensively investigated for their versatile biological properties . This compound is designed as a key intermediate for researchers exploring new therapeutic agents. The structural motif of heteroaryl-acrylonitriles has shown promise in anticancer research, with some analogs demonstrating potent growth inhibition against a range of human tumor cell lines . Furthermore, similar hybrid structures are being explored for their potential as enzyme inhibitors and antimicrobial agents . The bromophenyl and p-tolyl substituents offer points for further chemical modification, making this a valuable building block for constructing compound libraries in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQIAFVFOKBSMV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that allows for the efficient assembly of complex structures. The general procedure includes:

  • Starting Materials : 3-bromobenzaldehyde, p-tolylthiazole, and acrylonitrile.
  • Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or dioxane.
  • Yield and Purification : The product is purified using recrystallization techniques or chromatographic methods.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in cancer metastasis. Thiazole derivatives have shown potential in inhibiting MMPs, thereby preventing tumor invasion and metastasis .
  • Apoptosis Induction : Compounds related to this structure have been reported to induce apoptosis in cancer cells by modulating BCL2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that thiazole derivatives exhibit significant antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) : For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Evaluation

A study focused on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited potent anticancer activity against human colon cancer cell lines (HCT-116 and HT-29). The MTT assay revealed significant cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
AHCT-1165.0
BHT-296.5
CHepG27.0

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that these compounds not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics .

PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2585
Candida albicans0.3090

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound Thiazole-acrylonitrile 3-Bromophenyl, 4-(p-tolyl) Cyano, bromine, methyl Not explicitly reported (inferred anticancer/antioxidant) -
Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] Thiazole-acrylonitrile Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl Cyano, methoxy Potent anticancer activity (GI50: 0.021–12.2 μM)
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Thiazole-acrylonitrile 4-Chlorophenyl, benzo[d]thiazol-2-yl Cyano, chlorine Antioxidant (surpasses ascorbic acid in DPPH assay)
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile Thiazole-acrylonitrile 3-Chloro-2-methylphenyl, 4-nitrophenyl Cyano, nitro, chloro Structural data only (no activity reported)

Key Observations :

  • The nitro group in further increases reactivity but may reduce solubility.
  • Phenyl Ring Substitutions : Trimethoxy groups () improve anticancer activity via enhanced π-π stacking with DNA or enzymes, while p-tolyl (target compound) balances hydrophobicity and metabolic stability .

Anticancer Activity

Compound 15 () demonstrated broad-spectrum anticancer activity, inhibiting 94% of cancer cell lines in the NCI-60 panel with an average GI50 of <1 μM. The trimethoxyphenyl group likely contributes to tubulin binding, a mechanism common in antimitotic agents . In contrast, the target compound’s 3-bromophenyl group may confer selectivity for bromodomain-containing proteins or DNA repair pathways, though this requires experimental validation.

Antioxidant Activity

The 4-chlorophenyl analog () exhibited superior antioxidant activity (DPPH assay) compared to ascorbic acid, attributed to the chlorine atom’s radical-stabilizing effects.

Recommendations :

  • Conduct GI50 assays against the NCI-60 panel to benchmark anticancer activity.
  • Explore synergistic effects with existing chemotherapeutics, leveraging the cyano group’s electrophilic reactivity.

Q & A

Q. What are the standard synthetic routes for (Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of α-haloketones with thiourea derivatives, followed by coupling with acrylonitrile precursors. Key steps include:

  • Thiazole ring formation : Reacting 4-(p-tolyl)thiazole-2-amine with brominated phenyl precursors under controlled pH and temperature .
  • Acrylonitrile coupling : Utilizing aza-Michael addition or Knoevenagel condensation to introduce the (Z)-configured acrylonitrile moiety . Purification methods like column chromatography or recrystallization are critical for isolating the (Z)-isomer .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • Spectroscopic techniques : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. IR identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement and confirms (Z)-configuration .

Q. What are the preliminary biological activities reported for this compound?

While direct studies are limited, structurally analogous thiazole-acrylonitrile hybrids exhibit:

  • Enzyme inhibition : Potency against kinases (e.g., EGFR) and proteases due to thiazole’s electron-rich ring interacting with catalytic sites .
  • Antimicrobial activity : Nitrile and bromophenyl groups enhance membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for thiazole-acrylonitrile coupling .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate Knoevenagel condensation .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., isomerization to (E)-form) . Real-time monitoring via TLC/HPLC ensures intermediate purity .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulates binding affinity with targets like EGFR (PDB ID: 1M17) using AutoDock Vina. The bromophenyl group shows hydrophobic interactions in the ATP-binding pocket .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., Lys721) form hydrogen bonds with the nitrile group .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) insights :

  • Bromophenyl substitution : Electron-withdrawing groups (e.g., Br) enhance kinase inhibition but reduce solubility. Para-substitution on the tolyl group improves steric fit .
  • Nitrile replacement : Replacing C≡N with COOH decreases cytotoxicity, highlighting nitrile’s role in target engagement .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values (e.g., EGFR inhibition ranging from 0.5–5 µM) arise from:

  • Assay variability : Cell-free vs. cell-based assays differ in membrane permeability effects .
  • Isomeric purity : Impure (E)/(Z) mixtures skew activity readings. Chiral HPLC ensures >95% (Z)-isomer .

Key Methodological Recommendations

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to favor (Z)-isomer formation .
  • In silico screening : Prioritize targets via cheminformatics tools (e.g., SwissTargetPrediction) before wet-lab assays .
  • Data validation : Cross-reference spectroscopic data with computational models (e.g., DFT-calculated NMR shifts) .

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